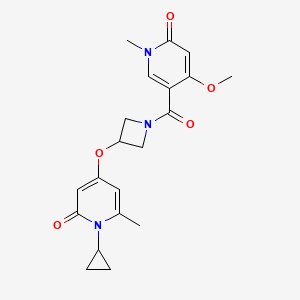

1-cyclopropyl-4-((1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-4-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-12-6-14(7-19(25)23(12)13-4-5-13)28-15-9-22(10-15)20(26)16-11-21(2)18(24)8-17(16)27-3/h6-8,11,13,15H,4-5,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYCBGCKMAQVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-cyclopropyl-4-((1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a cyclopropyl group, a methoxy-substituted dihydropyridine moiety, and an azetidine unit which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with dihydropyridine frameworks have shown the ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This suggests that the target compound may also possess similar anticancer properties due to its structural similarities.

2. Antimicrobial Activity

Research has highlighted the potential antimicrobial effects of related compounds. The incorporation of functional groups such as azetidine and pyridine can enhance the antimicrobial efficacy against various pathogens. In vitro studies are necessary to evaluate the specific antimicrobial spectrum of the target compound.

3. Anti-inflammatory Effects

Compounds containing pyridine rings have been documented to exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers. The target compound's structure may allow it to interact with inflammatory pathways effectively.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be hypothesized based on related compounds:

- Apoptosis Induction : Similar compounds have been shown to activate caspases and increase the expression of pro-apoptotic proteins.

- Antioxidant Activity : The presence of methoxy and carbonyl groups may contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Research Findings and Case Studies

A review of literature reveals several studies that explore the biological activities of structurally related compounds:

| Study | Findings |

|---|---|

| Ahmed et al. (2012) | Investigated thiazolidin derivatives that induced apoptosis in HeLa cells, suggesting potential anticancer activity. |

| Karot et al. (2016) | Demonstrated antihyperglycemic effects in rodent models, indicating possible metabolic benefits. |

| Kuschelewski et al. (2017) | Reported on antioxidant properties in cell culture, supporting the potential for neuroprotective effects. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound X’s properties, we compare it with three analogs from recent literature (Table 1). These include:

- Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) from .

- Compounds 4i and 4j (pyrimidinone-tetrazole hybrids) from .

Table 1: Comparative Analysis of Compound X and Structural Analogs

Key Findings:

Structural Rigidity :

- Compound X’s azetidine ring confers rigidity compared to the flexible tetrazole in Compounds 4i/4j. This may enhance target binding specificity but reduce synthetic accessibility .

- The cyclopropyl group in X contrasts with 1l’s nitrophenyl, suggesting divergent solubility profiles. Cyclopropanes typically increase lipophilicity (logP ~3.5 estimated), whereas 1l’s nitro group introduces polarity but also steric bulk .

Synthetic Complexity: Compound X likely requires multi-step synthesis, including Mitsunobu reactions for ether bond formation, similar to 1l’s imidazo-pyridine assembly. However, 1l’s 51% yield indicates moderate efficiency, whereas X’s azetidine coupling may demand specialized catalysts .

Spectroscopic Characterization: Compound X’s 1H NMR would show cyclopropyl protons near δ 0.5–1.5 ppm and pyridinone aromatic signals at δ 6.5–8.0 ppm, differing from 1l’s nitrophenyl protons (δ 7.5–8.5 ppm) . IR spectra would highlight carbonyl stretches (~1650–1750 cm⁻¹) in both X and 1l.

Thermal Stability: The estimated melting point of X (~250–260°C) aligns with 1l’s 243–245°C, reflecting similar crystalline packing due to hydrogen-bonding pyridinone/imidazo motifs .

Solubility and Aggregation: While focuses on quaternary ammonium compounds (e.g., BAC-C12 with CMC ~8.3 mM), Compound X’s low solubility may necessitate formulation strategies like salt formation or nanoemulsions, akin to hydrophobic coumarin derivatives in 4i/4j .

Research Implications and Limitations

- Gaps in Data : Direct experimental data for Compound X (e.g., crystallography, bioactivity) are absent in the provided evidence. Structural inferences rely on analogs like 1l, whose crystallographic analysis used tools like the CCP4 suite () .

- Methodological Insights : Spectrofluorometry () could quantify X’s aggregation behavior, while synthetic routes from may inform scalable production .

Q & A

Basic Synthesis: What are the established synthetic routes for this compound?

Answer: The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles to form pyrimidine derivatives, as demonstrated in methodologies for ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates . Cyclization reactions using aldehydes and ethyl cyanoacetate in the presence of ammonium acetate, as applied to pyridin-2(1H)-one derivatives, are also relevant . Additionally, coupling azetidine-3-yl ether moieties with pyridone cores, as seen in structurally analogous compounds, provides a modular approach .

Advanced Synthesis: How can regioselectivity and yield be optimized during synthesis?

Answer: Optimization strategies include:

- Catalytic systems : Metal carbonyl catalysts (e.g., Fe(CO)₅) to enhance regioselectivity in pyrimidine formation .

- Stepwise coupling : Sequential introduction of substituents (e.g., azetidine and pyridone units) to minimize steric hindrance .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency in cyclization steps .

Basic Characterization: What spectroscopic methods confirm the compound’s structure?

Answer: Key techniques include:

- ¹H/¹³C-NMR : To identify protons and carbons in the azetidine, pyridone, and cyclopropyl groups .

- FTIR : Confirmation of carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .

- Mass spectrometry : High-resolution MS for molecular weight validation .

Advanced Characterization: How can X-ray crystallography resolve structural ambiguities?

Answer: Single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the azetidine-pyrone linkage. Computational pre-screening (e.g., density functional theory) can prioritize stable conformers for crystallization .

Biological Activity (Basic): What assays evaluate its antioxidant and antimicrobial potential?

Answer:

- Antioxidant : DPPH radical scavenging assays (compare % inhibition against ascorbic acid controls) .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

Advanced Activity: How can molecular docking predict target interactions?

Answer: Use PyRx or Discovery Studio for docking into enzymes (e.g., bacterial dihydrofolate reductase). Validate binding poses with MD simulations and compare affinity scores (kcal/mol) to experimental MIC values .

ADMET (Basic): What in vitro assays assess pharmacokinetics?

Answer:

- Caco-2 permeability : For intestinal absorption prediction.

- Microsomal stability : Hepatic metabolism evaluation using liver microsomes .

ADMET (Advanced): How do in silico models predict environmental fate?

Answer: Tools like EPI Suite estimate biodegradation half-life and bioaccumulation potential. Environmental distribution (e.g., soil-water partitioning) is modeled using logP and pKa values .

Data Contradictions: How to resolve discrepancies in bioactivity data?

Answer: For conflicting antioxidant results (e.g., 17% vs. 79% inhibition in similar compounds):

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups reduce activity) .

- Assay conditions : Standardize DPPH concentrations and incubation times .

Experimental Design: What statistical frameworks ensure robust data?

Answer:

- Split-plot designs : For multi-factor studies (e.g., varying substituents and reaction conditions) .

- Long-term environmental studies : Monitor degradation products and bioaccumulation over 5+ years .

Research Gaps: What structural analogs warrant further study?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.